molecular formula C8H5N3O3 B6245895 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2408969-50-4

4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B6245895
CAS RN: 2408969-50-4
M. Wt: 191.1
InChI Key:
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Description

“4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are important classes of fused heterocyclic systems due to a wide range of biological activity .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves the condensation of 2-amino-4,6-dichloropyrimidine with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dichloropyrimidine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-amino-4,6-dichloro-3-oxobutanoate.", "Step 2: Cyclization of ethyl 2-amino-4,6-dichloro-3-oxobutanoate with acetic anhydride in the presence of sodium hydroxide to form 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.", "Step 3: Oxidation of 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester with hydrogen peroxide in the presence of a catalyst to form 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid." ] }

CAS RN

2408969-50-4

Molecular Formula

C8H5N3O3

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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